molecular formula C12H17NO4S B2645763 4-(2,5-Dimethylbenzenesulfonamido)butanoic acid CAS No. 743451-71-0

4-(2,5-Dimethylbenzenesulfonamido)butanoic acid

Cat. No.: B2645763
CAS No.: 743451-71-0
M. Wt: 271.33
InChI Key: QZVWTTPTRMUBPH-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylbenzenesulfonamido)butanoic acid is an organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . It is characterized by the presence of a butanoic acid moiety attached to a 2,5-dimethylbenzenesulfonamido group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylbenzenesulfonamido)butanoic acid typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with butanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-(2,5-Dimethylbenzenesulfonamido)butanoic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the butanoic acid moiety can participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethylbenzenesulfonamido)butanoic acid is unique due to its specific substitution pattern and the presence of both sulfonamide and butanoic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9-5-6-10(2)11(8-9)18(16,17)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVWTTPTRMUBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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